molecular formula C5H13PS B13988811 Dimethyl(propyl)sulfanylidene-lambda~5~-phosphane CAS No. 13639-66-2

Dimethyl(propyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B13988811
CAS No.: 13639-66-2
M. Wt: 136.20 g/mol
InChI Key: MVEUHSNCWIEEOV-UHFFFAOYSA-N
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Description

Dimethyl-propyl-sulfanylidene-phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and three carbon atoms. This compound belongs to the class of phosphoranes, which are known for their unique chemical properties and reactivity. Phosphoranes are widely studied in organic chemistry due to their role in various chemical reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-propyl-sulfanylidene-phosphorane can be synthesized through several methods. One common approach involves the reaction of a phosphine with a sulfur-containing compound under controlled conditions. For example, the reaction of triphenylphosphine with sulfur in the presence of a base can yield the desired phosphorane. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of dimethyl-propyl-sulfanylidene-phosphorane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-propyl-sulfanylidene-phosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dimethyl-propyl-sulfanylidene-phosphorane can yield dimethyl-propyl-sulfoxide or dimethyl-propyl-sulfone .

Mechanism of Action

The mechanism of action of dimethyl-propyl-sulfanylidene-phosphorane involves its ability to form stable intermediates with various substrates. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the sulfur atom, which can stabilize the transition state and facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-propyl-sulfanylidene-phosphorane include other phosphoranes such as triphenylphosphorane and dimethyl-ethyl-sulfanylidene-phosphorane .

Uniqueness

Dimethyl-propyl-sulfanylidene-phosphorane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

13639-66-2

Molecular Formula

C5H13PS

Molecular Weight

136.20 g/mol

IUPAC Name

dimethyl-propyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C5H13PS/c1-4-5-6(2,3)7/h4-5H2,1-3H3

InChI Key

MVEUHSNCWIEEOV-UHFFFAOYSA-N

Canonical SMILES

CCCP(=S)(C)C

Origin of Product

United States

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